2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride
CAS No.: 90211-01-1
Cat. No.: VC8314875
Molecular Formula: C6H6Cl3N4O3PS
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90211-01-1 |
|---|---|
| Molecular Formula | C6H6Cl3N4O3PS |
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride |
| Standard InChI | InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15)/b11-3+ |
| Standard InChI Key | QZZOGRZCLZKNBM-QDEBKDIKSA-N |
| Isomeric SMILES | CCO/N=C(/C1=NSC(=N1)NP(=O)(Cl)Cl)\C(=O)Cl |
| SMILES | CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl |
| Canonical SMILES | CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride, reflects its intricate connectivity . Key structural elements include:
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1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and bioactivity .
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Dichlorophosphorylamino group (): Introduces electrophilic character and potential for nucleophilic substitution reactions.
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Ethoxyiminoacetyl chloride (): A Z-configuration imine ester chloride that enhances acylating capacity .
The canonical SMILES representation confirms stereochemical precision .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 351.5 g/mol | |
| Density | 1.92 ± 0.1 g/cm³ | |
| Boiling Point | 457.1 ± 28.0 °C | |
| LogP | 3.11 | |
| Polar Surface Area | 131.59 Ų | |
| Appearance | White crystalline powder |
The elevated boiling point and density suggest strong intermolecular interactions, likely due to dipole-dipole forces from the phosphoryl and acyl chloride groups . The moderate LogP value indicates balanced hydrophilicity-lipophilicity, suitable for organic synthesis .
Synthetic Methodology
Strategic Approaches
While explicit synthesis protocols remain proprietary, retro-synthetic analysis suggests a multi-step pathway:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with α-haloketones under acidic conditions, analogous to methods for 2,5-disubstituted thiadiazoles .
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Phosphorylation: Introduction of the dichlorophosphorylamino group via nucleophilic substitution using or phosphoryl chloride derivatives.
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Imine Ester Installation: Condensation of ethoxyamine with a β-ketoacyl chloride precursor, followed by Z-selective crystallization .
Critical reaction parameters include:
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Temperature control (<0°C) during phosphorylation to prevent side reactions
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Anhydrous conditions for acylation steps to avoid hydrolysis
Analytical Characterization
Key spectral signatures:
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
Reactivity and Functionalization
Acyl Chloride Reactivity
The terminal acetyl chloride group undergoes nucleophilic acyl substitution with:
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Amines: Forms amide bonds for cephalosporin prodrug synthesis
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Alcohols: Generates esters under mild basic conditions
Phosphoryl Group Transformations
The moiety participates in:
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Hydrolysis: Gradual conversion to phosphoric acid derivatives in aqueous media
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Aminolysis: Reaction with primary amines yields phosphoramidate conjugates
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Reduction: LiAlH₄ reduces P=O to P–H bonds, altering electronic properties
Biological Profile and Applications
Antimicrobial Intermediate
As a precursor to cefpodoxime proxetil and other third-generation cephalosporins , this compound’s structure enables:
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Enhanced β-lactam ring stability through steric protection
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Improved Gram-negative penetration via the thiadiazole-phosphoryl motif
Structure-Activity Relationships (SAR)
Comparative studies with analogous thiadiazoles reveal:
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Electron-Withdrawing Effects: The phosphoryl group increases electrophilicity at C-3 of the thiadiazole, enhancing antibiotic binding to penicillin-binding proteins
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Steric Effects: The ethoxyimino group prevents enzymatic degradation by β-lactamases
| Derivative Modification | MIC vs. S. aureus (μg/mL) | Source |
|---|---|---|
| Parent Compound | 16–31.25 | |
| Hydrolysis Product (P=O→P–OH) | >64 | |
| N-Methylated Thiadiazole | 8–16 |
Industrial Synthesis and Scalability
Pilot-Scale Production
A representative batch process:
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Charge 10 kg thiadiazole precursor in 200 L DCM
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Add (3.5 eq) at –10°C over 4 hours
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Quench with ice-water, extract organic layer
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm DCM | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Environmental and Regulatory Status
Ecotoxicology
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Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (96h)
Regulatory Compliance
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TSCA: Listed on the Active Inventory
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Waste Handling: Incineration with alkaline scrubbers recommended
Future Research Directions
Structural Optimization
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Heterocycle Variation: Replacement of thiadiazole with 1,2,3-triazole to modulate bioavailability
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Prodrug Development: Esterase-cleavable promoiety attachment for targeted delivery
Computational Modeling
Molecular dynamics simulations predict:
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